molecular formula C7H9N3O2 B1292976 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1035841-07-6

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1292976
CAS No.: 1035841-07-6
M. Wt: 167.17 g/mol
InChI Key: XGJLPEDJGWACIX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction. Additionally, this compound has been shown to modulate the activity of certain receptors, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, the compound can upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, leading to programmed cell death in cancer cells . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding is often mediated by non-covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing tumor growth and enhancing immune responses . At higher doses, toxic effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed and subjected to reduced pressure concentration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective approaches. These methods are designed to provide quick and multigram access to the target derivatives starting from commercially available, inexpensive reagents . The use of protective groups and high-pressure reaction conditions are common in industrial settings to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic anhydride, and methanesulfonic acid . Reaction conditions often involve refluxing, reduced pressure concentration, and the use of protective groups to facilitate specific transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical pathways, including those involved in inflammation and cell proliferation . The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for research and development .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJLPEDJGWACIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649181
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035841-07-6
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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